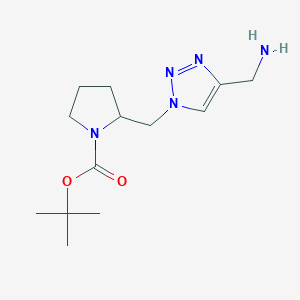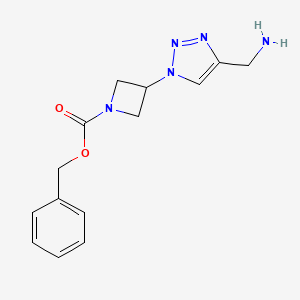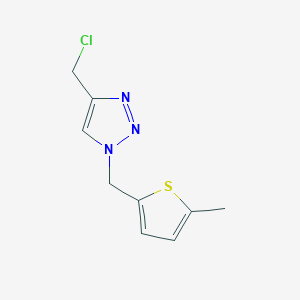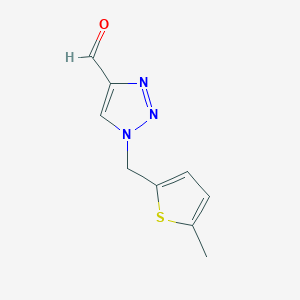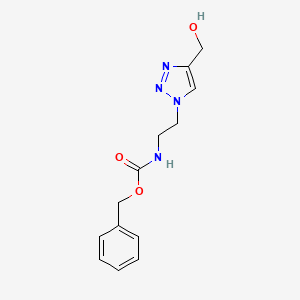
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
Descripción general
Descripción
2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile, also known as DFMPP, is a novel small molecule that has recently become of great interest to the scientific community due to its potential to be used in a variety of applications. DFMPP is a fluorinated derivative of acetonitrile, which is a common organic compound found in many industrial and laboratory processes. DFMPP has several unique properties that make it an attractive candidate for use in a variety of scientific research applications, including its stability, low toxicity, and low cost.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity :
- Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, synthesized using related chemical structures, have shown significant antioxidant activity. This includes a study where the synthesized compounds were evaluated and compared to ascorbic acid for their antioxidant properties (El‐Mekabaty, 2015).
Antibacterial and Antitumor Activity :
- Pyrazolo[3,4-b]pyridine derivatives synthesized from similar compounds have been tested for their antibacterial and antitumor activities. Some of these compounds demonstrated significant activity against various bacterial strains and liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Coordination Chemistry :
- Studies have explored the use of related compounds in coordination chemistry, forming complex structures with metals. For example, research on (acetonitrile)2,6-bis(pyrazol-1-yl)pyridinecopper(II)-tetrafluoroborate-acetonitrile has shown intricate molecular structures and bonding interactions (Baum et al., 2002).
Luminescent Properties in Coordination Polymers :
- The use of related ligands in the synthesis of luminescent coordination polymers has been explored. These polymers, formed with metals like Cadmium(II), demonstrate potential in areas like sensing and materials science (Cai, Guo, & Li, 2013).
Synthesis of Novel Compounds with Biological Properties :
- Research into the synthesis of novel compounds using related chemical structures has led to the discovery of substances with promising biological activities, such as antimicrobial properties. This includes the creation of compounds with potential applications in medicine and pharmacology (Mekky & Sanad, 2019).
Propiedades
IUPAC Name |
2-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNVROQHBGGGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CC#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
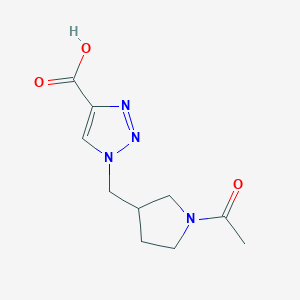
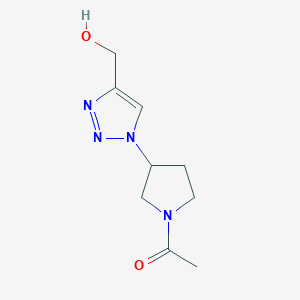
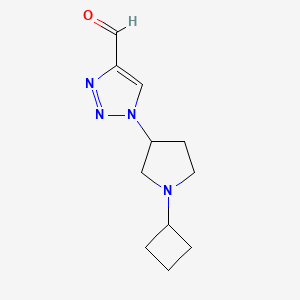
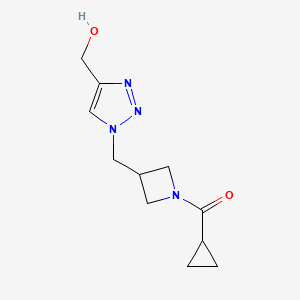
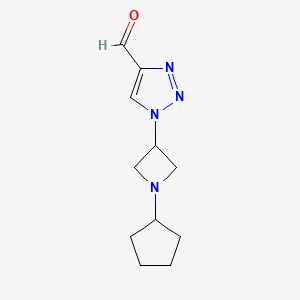

![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)

